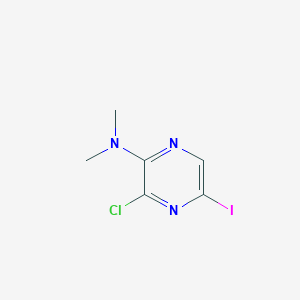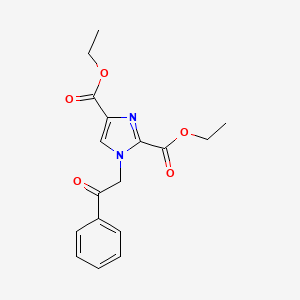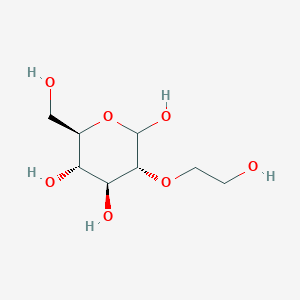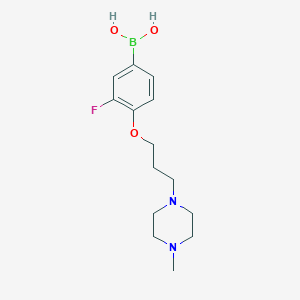
3-Fluoro-4-(3-(4-methylpiperazin-1-yl)propoxy)phenylboronic acid
概要
説明
3-Fluoro-4-(3-(4-methylpiperazin-1-yl)propoxy)phenylboronic acid is a boronic acid derivative that has garnered interest in various fields of research due to its unique chemical structure and properties
科学的研究の応用
3-Fluoro-4-(3-(4-methylpiperazin-1-yl)propoxy)phenylboronic acid has several applications in scientific research:
作用機序
Target of Action
Boronic acids are generally known to be used in suzuki–miyaura cross-coupling reactions .
Mode of Action
The 3-Fluoro-4-(3-(4-methylpiperazin-1-yl)propoxy)phenylboronic acid is likely to participate in Suzuki–Miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process. The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Biochemical Pathways
In general, boronic acids are used in the formation of carbon-carbon bonds in organic synthesis, particularly in suzuki–miyaura cross-coupling reactions .
Result of Action
In general, the result of suzuki–miyaura cross-coupling reactions is the formation of a new carbon-carbon bond .
Action Environment
The success of suzuki–miyaura cross-coupling reactions, in which this compound may participate, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
生化学分析
Biochemical Properties
3-Fluoro-4-(3-(4-methylpiperazin-1-yl)propoxy)phenylboronic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to form reversible covalent bonds with diols and other molecules containing hydroxyl groups. This interaction is particularly important in the context of enzyme inhibition, where this compound can inhibit enzymes by binding to their active sites .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to biomolecules, including enzymes and receptors, through its boronic acid moiety. This binding can result in enzyme inhibition or activation, depending on the specific target. Furthermore, the compound can induce changes in gene expression by modulating the activity of transcription factors and other regulatory proteins. These molecular interactions are crucial for understanding the compound’s biochemical properties and potential therapeutic applications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to changes in its biochemical activity. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, highlighting the importance of understanding the temporal dynamics of this compound .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s boronic acid moiety allows it to participate in reactions with diols and other hydroxyl-containing molecules, impacting metabolic processes. Understanding these interactions is essential for elucidating the compound’s role in cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound interacts with transporters and binding proteins, affecting its localization and accumulation. These interactions can influence the compound’s efficacy and potential therapeutic applications .
Subcellular Localization
The subcellular localization of this compound is an important aspect of its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can impact its interactions with biomolecules and its overall biochemical properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-(3-(4-methylpiperazin-1-yl)propoxy)phenylboronic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction employs palladium catalysts and boronic acid derivatives to couple aryl halides with boronic acids under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for research and industrial applications .
化学反応の分析
Types of Reactions
3-Fluoro-4-(3-(4-methylpiperazin-1-yl)propoxy)phenylboronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can modify the piperazine ring or the aryl group.
Substitution: The fluorine atom and the piperazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents such as hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being key factors .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while substitution reactions involving the fluorine atom can produce a variety of substituted aryl derivatives .
類似化合物との比較
Similar Compounds
Phenylboronic acid: A simpler boronic acid derivative used in organic synthesis and as a building block for more complex molecules.
4-(4-Methylpiperazin-1-yl)phenylboronic acid: Similar to the target compound but lacks the fluorine atom, affecting its reactivity and applications.
3-Fluoro-4-(4-methylpiperazin-1-yl)benzaldehyde: Contains a similar structure but with an aldehyde group instead of a boronic acid group, leading to different chemical properties and uses.
Uniqueness
3-Fluoro-4-(3-(4-methylpiperazin-1-yl)propoxy)phenylboronic acid is unique due to the combination of its boronic acid group, fluorine atom, and piperazine ring. This combination imparts distinct reactivity and binding properties, making it valuable for a wide range of applications in research and industry .
特性
IUPAC Name |
[3-fluoro-4-[3-(4-methylpiperazin-1-yl)propoxy]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BFN2O3/c1-17-6-8-18(9-7-17)5-2-10-21-14-4-3-12(15(19)20)11-13(14)16/h3-4,11,19-20H,2,5-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMYBOAMNRNHGLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OCCCN2CCN(CC2)C)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BFN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


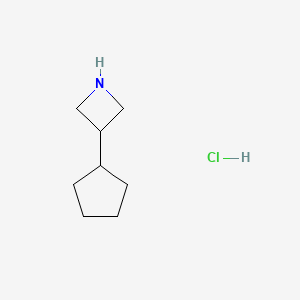

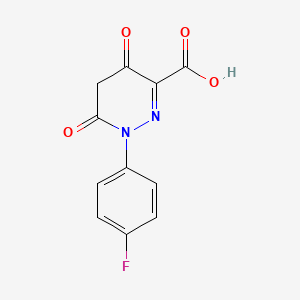
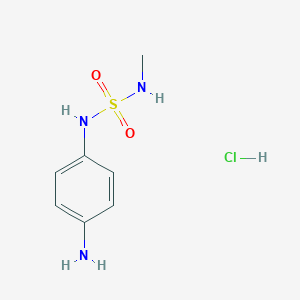
![2-Azaspiro[3.4]octane hemioxalate](/img/structure/B1458472.png)

![2-cyclohexyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B1458476.png)
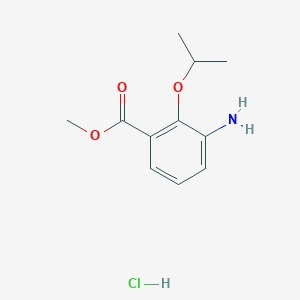
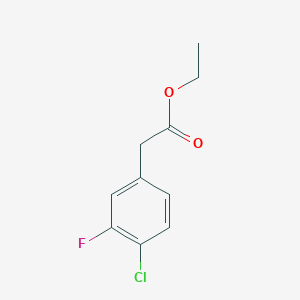
![Dimethyl-{6-[3-(methyl-hydrazonomethyl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine](/img/structure/B1458481.png)
![1-[(2-Methylbenzyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1458484.png)
